Clicoemodin
Overview
Description
Glucoemodin, also known as Emodin 6-O-β-D-glucoside, is a naturally occurring anthraquinone derivative. It is primarily extracted from the roots of plants such as Reynoutria japonica and Rheum palmatum. This compound is known for its significant anti-inflammatory and barrier-protective activities, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucoemodin can be synthesized through the glycosylation of emodin. The process involves the reaction of emodin with a suitable glycosyl donor under acidic or basic conditions. Commonly used glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates. The reaction is typically catalyzed by Lewis acids such as boron trifluoride etherate or by using phase transfer catalysts .
Industrial Production Methods: Industrial production of Glucoemodin often involves the extraction from natural sources. The roots of Reynoutria japonica and Rheum palmatum are harvested, dried, and then subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate Glucoemodin .
Types of Reactions:
Oxidation: Glucoemodin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of Glucoemodin can yield reduced anthraquinone derivatives.
Substitution: Glucoemodin can participate in substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using reagents like acyl chlorides and alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Glucoemodin, each with unique chemical and biological properties .
Scientific Research Applications
Glucoemodin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Glucoemodin is studied for its anti-inflammatory and antioxidant properties.
Medicine: It has potential therapeutic benefits against diabetic complications, atherosclerosis, and sepsis.
Industry: Glucoemodin is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Glucoemodin exerts its effects primarily through the inhibition of high mobility group box 1 (HMGB1)-mediated inflammatory responses. It suppresses the release of HMGB1, the production of tumor necrosis factor-alpha, and the activation of nuclear factor-kappa B. These actions help in reducing inflammation and protecting barrier integrity .
Comparison with Similar Compounds
Emodin: A parent compound of Glucoemodin, known for its laxative and anti-inflammatory properties.
Chrysophanol: Another anthraquinone derivative with similar anti-inflammatory activities.
Aloe-emodin: Known for its laxative effects and potential anticancer properties.
Uniqueness of Glucoemodin: Glucoemodin is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts. This structural modification also contributes to its potent anti-inflammatory and barrier-protective activities .
Properties
IUPAC Name |
1,8-dihydroxy-3-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-7-2-9-14(11(23)3-7)18(27)15-10(16(9)25)4-8(5-12(15)24)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVJENDWBOVRBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glucoemodin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34298-85-6 | |
Record name | Glucoemodin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
176 - 178 °C | |
Record name | Glucoemodin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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